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Compound of Interest

N-Methyl-4-phenoxy-2-
Compound Name:

pyridinecarboxamide
CAS No.: 2004659-85-0
Cat. No.: B3324915

Get Quote

Retrosynthetic Analysis & Strategy

The most robust route disconnects the ether linkage, utilizing the electron-deficient nature of
the pyridine ring. The 2-carboxamide group at the ortho position, combined with the pyridine
nitrogen, activates the 4-position for nucleophilic attack, making SNAr highly efficient.

Strategic Choice: We perform amidation first (Step 1) followed by etherification (Step 2).

* Why? Converting the ester/acid to the N-methyl amide early eliminates the risk of
competitive amidation of the ester during the SNAr step if amines were used as
nucleophiles, and the amide group is stable under the basic conditions of the ether coupling.
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Figure 1: Retrosynthetic logic prioritizing the activation of the pyridine core.

Experimental Protocol
Step 1: Synthesis of 4-Chloro-N-methyl-2-pyridinecarboxamide

This step converts the carboxylic acid precursor into the reactive N-methyl amide.
 Starting Material: 4-Chloropicolinic acid (CAS: 5470-22-4)

e Reagents: Thionyl Chloride (SOCIz), Methylamine (2.0 M in THF).

o Mechanism: Acyl chloride formation followed by nucleophilic acyl substitution.
Procedure:

 Activation: In a dry round-bottom flask equipped with a reflux condenser and Nz line,
suspend 4-chloropicolinic acid (10.0 g, 63.5 mmol) in anhydrous toluene (100 mL).

e Add thionyl chloride (15 mL, 206 mmol) and a catalytic amount of DMF (0.5 mL).
e Heat to reflux (110°C) for 3 hours. The solution will clarify as the acid chloride forms.

e Concentration: Cool to RT and concentrate in vacuo to remove excess SOCI> and toluene.
Azeotrope once with dry toluene to ensure removal of acidic traces.

o Amidation: Redissolve the crude residue in anhydrous THF (50 mL).
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e Cool the solution to 0°C in an ice bath.

e Add Methylamine (2.0 M in THF, 70 mL, 140 mmol) dropwise over 30 minutes. Caution:
Exothermic reaction.

e Warm to room temperature and stir for 2 hours.

o Workup: Quench with saturated NaHCOs (100 mL). Extract with Ethyl Acetate (3 x 100 mL).
Wash combined organics with brine, dry over Na=SO4, and concentrate.[1][2]

 Purification: Recrystallize from minimal hot Ethyl Acetate/Hexanes or use flash
chromatography (50% EtOAc/Hexanes) if necessary.

Expected Yield: 80-85% Appearance: Off-white to yellow crystalline solid.

Step 2: SNAr Coupling (Etherification)

This step couples the phenol to the pyridine core. The use of Potassium Carbonate (K2COs3) in
DMF is preferred over stronger bases (like NaH) to minimize impurity profiles, as the pyridine
ring is sufficiently activated.

e Reagents: Phenol, K2COs, DMF.[2][3]

 Critical Parameter: Temperature control (80°C) is vital. Too low (<50°C) results in sluggish
kinetics; too high (>120°C) can cause amide hydrolysis or degradation.

Procedure:

e Preparation: In a 250 mL reaction vial, dissolve 4-Chloro-N-methyl-2-pyridinecarboxamide
(5.0 g, 29.3 mmol) and Phenol (3.0 g, 32.2 mmol) in anhydrous DMF (50 mL).

¢ Add Potassium Carbonate (K2COs, 8.1 g, 58.6 mmol).
o Reaction: Heat the mixture to 80°C under N2 atmosphere for 6—-8 hours.

o Monitoring: Check TLC (EtOAc) or LC-MS for disappearance of the chloro-pyridine.
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e Quench: Cool to room temperature and pour the mixture into ice-water (300 mL) with
vigorous stirring. The product often precipitates as a solid.

e |solation:
o If solid forms: Filter, wash with water (3 x 50 mL) and cold diethyl ether.

o If oil forms: Extract with EtOAc (3 x 100 mL), wash with water (5x to remove DMF) and
brine.

 Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: O-
5% MeOH in DCM).

Expected Yield: 75-80% Appearance: White solid.[4]

Data Summary & Characterization

Reaction Metrics:

Parameter Step 1 (Amidation) Step 2 (Etherification)

Limiting Reagent 4-Chloropicolinic Acid 4—C.h?oro—N—methy.I—2—
pyridinecarboxamide

Key Reagent Methylamine (THF) Phenol / K2COs

Solvent Toluene / THF DMF

Temperature Reflux / 0°C 80°C

Time 3h (activation) + 2h (rxn) 6—8 hours

Typical Yield 83% 78%

Analytical Expectations (Product):
e 1H NMR (400 MHz, DMSO-d6):

o &8.78 (d, J=4.8 Hz, 1H, Py-H6)
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o 88.50 (d, J=5.6 Hz, 1H, Py-H3)
o & 7.45 (t, 2H, Phenoxy-meta)

o 0 7.25 (t, 1H, Phenoxy-para)

o o 7.15 (d, 2H, Phenoxy-ortho)
o & 7.10 (dd, 1H, Py-H5)

o &2.80 (d, J=4.8 Hz, 3H, N-CH3)

e LC-MS: [M+H]* = 229.09

Mechanistic Pathway (SNATr)

The success of Step 2 relies on the Meisenheimer Complex intermediate. The electron-
withdrawing carboxamide group at position 2 stabilizes the negative charge delocalized onto
the ring nitrogen during the addition of the phenoxide.
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Figure 2: The SNAr mechanism driven by the electron-deficient pyridine ring.

Troubleshooting & Optimization

e |Issue: Incomplete Conversion in Step 2.
o Cause: Traces of water in DMF can inhibit the reaction by solvating the phenoxide anion.

o Solution: Use anhydrous DMF and dry K2COs. If reaction stalls, add 10 mol% 18-Crown-6
to solubilize the potassium phenoxide.
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e Issue: Hydrolysis of Amide.
o Cause: Reaction temperature >100°C or highly wet conditions.
o Solution: Maintain temperature strictly at 80°C.

o Safety Note: Methylamine is a gas at RT (supplied in THF); handle in a fume hood. Thionyl
chloride releases HCl and SOz2; use a caustic scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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